2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
The compound 2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked to a tetrahydroquinolinone moiety. The methoxy and methyl groups on the benzene ring may influence solubility, target binding, and metabolic stability, making this compound a candidate for comparative studies with structurally related analogs.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-11-8-16(24-3)17(9-12(11)2)25(22,23)20-14-5-6-15-13(10-14)4-7-18(21)19-15/h5-6,8-10,20H,4,7H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNYPHLKSHRWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acids and quinoline derivatives.
Reduction: Amines and reduced quinoline derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The methoxy and dimethyl groups contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The closest structural analog identified is 2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (F743-0145, ChemDiv) . Key structural differences include:
| Feature | Target Compound | F743-0145 |
|---|---|---|
| Substituents on Benzene | 2-methoxy, 4-methyl, 5-methyl | 2-methyl, 4-methyl, 5-methyl |
| Molecular Formula | C₁₉H₂₂N₂O₄S | C₁₈H₂₀N₂O₃S |
| Molecular Weight | 386.45 g/mol | 344.43 g/mol |
| Key Functional Groups | Methoxy (electron-donating), sulfonamide, tetrahydroquinolinone | Methyl (electron-neutral), sulfonamide, tetrahydroquinolinone |
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
*Predictions based on methoxy substitution trends.
In contrast, F743-0145’s methyl groups favor lipophilicity, enhancing passive diffusion but risking solubility challenges .
Pharmacological Implications
Both compounds are sulfonamide derivatives with tetrahydroquinolinone moieties, a scaffold associated with kinase inhibition and anti-inflammatory activity. However, their substituent-driven differences suggest divergent therapeutic potentials:
Reduced logD could favor solubility in biological fluids, advantageous for oral bioavailability.
F743-0145 :
Biological Activity
The compound 2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a benzene ring with a sulfonamide group and a tetrahydroquinoline moiety. The presence of the methoxy and dimethyl groups contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O3S |
| Molecular Weight | 318.39 g/mol |
| CAS Number | [Not available] |
Biological Activity Overview
Sulfonamide compounds are known for their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory effects. The specific biological activities of This compound have been investigated in various studies.
Antitumor Activity
Recent studies have indicated that derivatives of sulfonamides can exhibit significant antitumor activity. For instance, compounds structurally related to sulfonamides have shown effectiveness against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the side chains can enhance antitumor properties .
Cardiovascular Effects
Research has demonstrated that certain sulfonamide derivatives can influence cardiovascular functions. For example, studies involving isolated rat heart models have shown that some sulfonamides can alter perfusion pressure and coronary resistance. These effects are attributed to calcium channel inhibition mechanisms .
Case Studies
- Antitumor Efficacy : A series of experiments evaluated the antitumor activity of various sulfonamide derivatives against human tumor cell lines such as Mia PaCa-2 and HepG2. Among these compounds, those with modifications similar to This compound exhibited potent activity .
- Cardiovascular Study : In a study assessing perfusion pressure changes in isolated rat hearts treated with different sulfonamide derivatives, it was found that specific compounds significantly reduced coronary resistance compared to controls. This suggests potential therapeutic applications in managing cardiac conditions .
The biological activity of this compound may involve multiple mechanisms:
- Calcium Channel Inhibition : Similar compounds have been shown to inhibit calcium channels, which plays a critical role in regulating cardiac function and vascular tone.
- Antioxidant Activity : Some sulfonamides possess antioxidant properties that can mitigate oxidative stress in cells.
Pharmacokinetics
Understanding the pharmacokinetics of This compound is crucial for determining its therapeutic potential. Studies utilizing computational models (e.g., SwissADME) suggest favorable absorption and distribution characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
